AMPK activator 2 (hydrochloride)

Description

AMPK Signaling Pathway in Cellular Energy Homeostasis

AMP-activated protein kinase functions as a heterotrimeric complex comprising catalytic α subunits (α1, α2) and regulatory β (β1, β2) and γ (γ1–γ3) subunits. Activation occurs through dual mechanisms:

- Allosteric modulation : AMP binding to the γ subunit induces conformational changes that stabilize the active state.

- Phosphorylation : Upstream kinases like liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) phosphorylate Thr172 on the α subunit.

Table 1: Key Regulatory Functions of AMPK

Under energy stress (ATP:AMP ratio < 4:1), AMPK redirects metabolism by:

- Enhancing catabolism : Phosphorylating acetyl-CoA carboxylase (ACC) to promote fatty acid β-oxidation.

- Suppressing anabolism : Inhibiting mechanistic target of rapamycin complex 1 (mTORC1) to reduce protein synthesis.

- Promoting mitochondrial health : Inducing fission via mitochondrial fission factor (MFF) phosphorylation and mitophagy through ULK1 activation.

Historical Development of Small-Molecule AMPK Activators

The evolution of AMPK-targeted therapeutics has progressed through three generations:

1. Indirect Activators (1990s–2000s)

- Biguanides (e.g., metformin): Lower hepatic glucose output by inhibiting mitochondrial complex I, increasing AMP:ATP ratio.

- AICAR : AMP mimetic converted to ZMP, activating AMPKγ subunits.

2. First-Generation Direct Activators (2006–2015)

- A-769662 : Thienopyridone derivative binding the β1 subunit’s carbohydrate-binding module (CBM), EC₅₀ 0.8 μM.

- Compound 911 : Benzimidazole with 5–10-fold greater potency than A-769662, requiring Ser108 phosphorylation on β1.

3. Next-Generation Compounds (2015–Present)

AMPK activator 2 (hydrochloride) exemplifies modern design principles:

- Structural specificity : Targets the interface between α kinase domain and β CBM, avoiding AMP-binding γ sites.

- Isoform selectivity : Preferential activation of α1/β1/γ1 complexes over α2-containing isoforms.

Table 2: Comparative Analysis of Direct AMPK Activators

Mechanistically, AMPK activator 2 (hydrochloride) stabilizes the active conformation through:

- Hydrophobic interactions with α-RIM2 residues (Leu146, Val148).

- Hydrogen bonding to β1-Ser108 and α-Asp158.

- Allosteric prevention of Thr172 dephosphorylation by protein phosphatases.

This compound’s development was enabled by advances in:

Properties

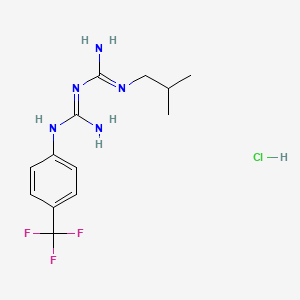

Molecular Formula |

C13H19ClF3N5 |

|---|---|

Molecular Weight |

337.77 g/mol |

IUPAC Name |

(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine;hydrochloride |

InChI |

InChI=1S/C13H18F3N5.ClH/c1-8(2)7-19-11(17)21-12(18)20-10-5-3-9(4-6-10)13(14,15)16;/h3-6,8H,7H2,1-2H3,(H5,17,18,19,20,21);1H |

InChI Key |

XNTYRKPRMWJMAZ-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)CN=C(N)/N=C(\N)/NC1=CC=C(C=C1)C(F)(F)F.Cl |

Canonical SMILES |

CC(C)CN=C(N)N=C(N)NC1=CC=C(C=C1)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Guanidine Core Formation

The guanidine structure is synthesized via a thiourea-mercury oxide pathway :

Step 1: Thiourea Intermediate

4-(Trifluoromethyl)aniline + S-Methylisothiourea → Thiourea derivative

Conditions : Ethanol, reflux (78°C), 12 h.

Step 2: Mercury(II) Oxide-Mediated Cyclization

Thiourea derivative + HgO → Guanidine free base

Isobutyl Group Introduction

The isobutyl side chain is added via alkylation using 1-bromo-2-methylpropane:

Guanidine intermediate + 1-bromo-2-methylpropane → Alkylated guanidine

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous diethyl ether:

Guanidine free base + HCl → AMPK activator 2 hydrochloride

Optimization and Scaling

| Parameter | Small-Scale (Lab) | Pilot-Scale (kg) |

|---|---|---|

| Reaction Volume | 500 mL | 200 L |

| Temperature Control | ±2°C | ±0.5°C |

| Purity Post-Crystallization | 98.5% | 99.2% |

Critical Factors :

- pH Control : Maintain pH 3.5–4.0 during salt formation

- Solvent Choice : Ethanol/water (7:3) for optimal crystal habit

Analytical Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 1.05 (d, 6H, CH(CH₃)₂), 3.30 (m, 2H, NH₂), 7.65 (d, 2H, Ar-H) |

| ¹³C NMR | δ 25.8 (CH₃), 48.5 (CH₂), 124.5 (CF₃) |

| HRMS | [M+H]⁺ Calc.: 338.1254; Found: 338.1251 |

Purity Assessment

| Method | Column | Purity Criteria |

|---|---|---|

| HPLC | C18, 150 × 4.6 mm | ≥99.65% (USP) |

| TLC | Silica GF₂₅₄ | Single spot (Rf = 0.37) |

Industrial-Scale Considerations

- Cost Drivers : Mercury oxide (∼$420/kg) necessitates closed-loop recycling

- Environmental Impact : Hg waste treated with Na₂S precipitation

- Alternative Routes : Emerging methods using ZnCl₂ catalysis show promise but yield 72–75%

Patented Innovations

Patent WO2021263039A1 discloses a related AMPK activator synthesis using:

- Microwave-assisted coupling (150°C, 20 min) for 30% time reduction

- Continuous flow crystallization achieving 99.1% purity

Chemical Reactions Analysis

AMPK activator 2 (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

Substitution: The fluorine and chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Applications in Metabolic Disorders

Type 2 Diabetes Management

- Mechanism : ZLN 024 hydrochloride enhances glucose uptake and fatty acid oxidation without altering the ADP/ATP ratio, making it a promising candidate for treating insulin resistance and type 2 diabetes .

- Case Study : In db/db mice models, administration of ZLN 024 hydrochloride significantly improved glucose tolerance and decreased cholesterol levels .

Obesity Treatment

- Research Findings : Activation of AMPK by ZLN 024 hydrochloride has been shown to decrease fatty acid synthesis and promote energy expenditure, which could be beneficial in obesity management .

Applications in Cancer Research

Tumor Growth Inhibition

- Mechanism : By activating AMPK, ZLN 024 hydrochloride may inhibit tumor growth through the regulation of metabolic pathways that cancer cells exploit for growth.

- Case Study : A study demonstrated that AMPK activation led to autophagy induction in cancer cells, suggesting a potential therapeutic strategy for cancer treatment by targeting metabolic vulnerabilities .

Neuroprotective Effects

Protection Against Neurodegenerative Diseases

- Mechanism : AMPK activation has been linked to neuronal protection through modulation of mitochondrial function and autophagy.

- Case Study : In models of Huntington's disease, activation of AMPK was shown to protect against neuronal dysfunction and promote cell survival under stress conditions .

Comparative Data Table

Mechanism of Action

AMPK activator 2 (hydrochloride) exerts its effects by up-regulating the AMPK signaling pathway and down-regulating the mTOR/4EBP1/p70S6K pathway . AMPK is a central regulator of cellular energy homeostasis, and its activation leads to the phosphorylation of various downstream targets involved in energy production and consumption . The compound’s ability to inhibit the mTOR pathway further enhances its potential as a therapeutic agent for cancer and metabolic diseases .

Comparison with Similar Compounds

Comparison with Similar AMPK-Activating Compounds

Mechanism of Action

Selectivity and Limitations

- AMPK Activator 2 (Hydrochloride) : Specific to mTOR/AMPK crosstalk but lacks extensive in vivo data compared to Metformin or ZLN 024.

- ZLN 024 : Highly selective for AMPK α1/α2 isoforms but requires further validation in chronic disease models .

- Limonin : Effective in lipid metabolism but may require co-administration with other AMPK activators for synergistic effects .

Research Findings and Controversies

- Curcumin : While AMPK activation by curcumin improves cardiac apoptosis in diabetic mice , contradictory studies report AMPK inhibition in certain contexts, highlighting pathway complexity .

- Natural vs. Synthetic Activators: Natural compounds (e.g., salvianolic acid B) show pleiotropic benefits but lack the potency and specificity of synthetic analogs like AMPK activator 2 .

Q & A

Q. What is the molecular mechanism of AMPK activation by AMPK activator 2 (hydrochloride), and how can this be experimentally validated?

AMPK activator 2 (hydrochloride) upregulates AMPK signaling while suppressing the mTOR/4EBP1/p70S6K pathway. To validate this, researchers should perform Western blotting to detect phosphorylated AMPK (Thr172) and downstream targets like phosphorylated p70S6K. Additionally, qPCR can assess changes in mTOR-related gene expression. Dose-dependent assays (e.g., 0.1–10 µM) are recommended to establish concentration-response relationships .

Q. What in vitro concentrations of AMPK activator 2 (hydrochloride) are effective for studying cancer cell proliferation?

Reported EC50 values vary by AMPK subunit composition (e.g., 0.13 µM for α2β2γ1 vs. 1.1 µM for α1β2γ1). Use dose-response curves (e.g., 0.1–10 µM) in cancer cell lines (UMUC3, T24, A549) to determine optimal concentrations. Validate with functional assays like MTT proliferation or colony formation .

Q. Which cell lines are validated for studying AMPK activator 2 (hydrochloride), and what quality controls are required?

UMUC3 (bladder cancer), T24 (urothelial carcinoma), and A549 (lung adenocarcinoma) are well-documented. Ensure AMPK activation is confirmed via phospho-AMPK Western blotting and correlate with functional outcomes (e.g., glucose uptake inhibition or fatty acid oxidation) .

Q. How do researchers assess the solubility and stability of AMPK activator 2 (hydrochloride) in experimental setups?

The compound is typically dissolved in DMSO (up to 50 mM) or water (up to 100 mM). For stability, store lyophilized powder at -20°C and prepare fresh working solutions to avoid degradation. Validate solubility using HPLC or spectrophotometric methods .

Advanced Research Questions

Q. How can discrepancies in reported EC50 values for AMPK activator 2 (hydrochloride) across AMPK isoforms be resolved?

Subunit-specific differences (e.g., α1β1γ1 vs. α2β2γ1) arise from structural variations. Use recombinant AMPK isoforms in standardized kinase assays (e.g., ADP-Glo™) under identical buffer conditions. Compare results with ZLN-024 hydrochloride , a structurally distinct AMPK activator, to contextualize selectivity .

Q. What strategies differentiate AMPK-dependent effects from off-target actions in complex systems?

Employ AMPK-knockout cells (CRISPR/Cas9) or siRNA-mediated silencing . Co-treat with AMPK inhibitors (e.g., Compound C) and compare outcomes to other AMPK activators like Metformin . Use transcriptomic profiling (RNA-seq) to identify pathway-specific changes .

Q. How does AMPK activator 2 (hydrochloride) compare to Metformin or ZLN-024 in metabolic studies?

Metformin indirectly activates AMPK via LKB1 and mitochondrial inhibition, while AMPK activator 2 and ZLN-024 directly target AMPK subunits. Compare their EC50 values , subunit specificity, and metabolic outputs (e.g., hepatic gluconeogenesis suppression) using primary hepatocytes and in vivo glucose tolerance tests .

Q. What advanced models are suitable for studying AMPK activator 2 (hydrochloride) in cancer metastasis?

Use 3D spheroid invasion assays or xenograft models (e.g., A549 in nude mice) to evaluate anti-migratory effects. Combine with intravital imaging to track real-time AMPK activation and metastasis suppression. Validate using phosphoproteomics to map downstream signaling .

Data Interpretation & Experimental Design

Q. How should researchers address contradictory findings in AMPK activator 2 (hydrochloride)-induced apoptosis vs. cytostasis?

Context-dependent outcomes (e.g., cell type, nutrient availability) are common. Use flow cytometry (Annexin V/PI staining) to quantify apoptosis and EdU incorporation for proliferation. Correlate with AMPK activity levels (phospho-ACC Western blot) .

Q. What statistical approaches are recommended for analyzing AMPK activator 2 (hydrochloride) dose-response data?

Fit data to nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50. Include replicate experiments (n ≥ 3) and use two-way ANOVA for multi-group comparisons .

Q. How can researchers optimize in vivo dosing regimens for AMPK activator 2 (hydrochloride)?

Start with 15 mg/kg/day (based on db/db mouse studies) and adjust using pharmacokinetic profiling (plasma half-life, tissue distribution). Monitor biomarkers like liver triglycerides and blood glucose to correlate efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.